CID 71750926

Übersicht

Beschreibung

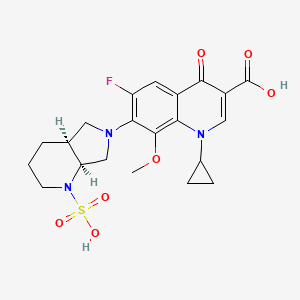

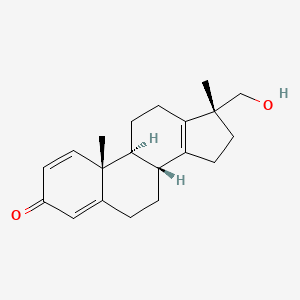

Nandrolone-d3 is a complex organic compound. This compound is characterized by its unique stereochemistry and the presence of deuterium atoms, which are isotopes of hydrogen. The compound’s structure is based on a cyclopenta[a]phenanthrene skeleton, a common framework in many biologically active molecules.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, Nandrolone-d3 is used as a model compound to study isotopic effects and reaction mechanisms. Its unique structure allows researchers to investigate the influence of deuterium on chemical reactivity and stability.

Biology

In biological research, this compound is used to study the metabolism and biological activity of deuterated molecules. The presence of deuterium can alter the metabolic pathways and provide insights into the role of hydrogen atoms in biological processes.

Medicine

In medicine, deuterated compounds like Nandrolone-d3 are investigated for their potential therapeutic benefits. Deuterium can enhance the stability and efficacy of drugs, leading to improved pharmacokinetic properties.

Industry

In the industrial sector, this compound is used in the development of advanced materials and catalysts. Its unique properties make it valuable in various applications, including the production of high-performance polymers and specialty chemicals.

Wirkmechanismus

Target of Action

CID 71750926, also known as Nandrolone-d3, primarily targets the androgen receptor . The androgen receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone . The androgen receptor plays a crucial role in the development and maintenance of male sexual characteristics .

Mode of Action

Nandrolone-d3 acts as an agonist to the androgen receptor . Once Nandrolone-d3 binds to the androgen receptor, it allows the receptor to enter the nucleus and bind directly to specific nucleotide sequences of the chromosomal DNA . The areas of binding are called hormone response elements (HREs), which influence the transcriptional activity of certain genes, producing the androgen effects .

Biochemical Pathways

The primary biochemical pathway affected by Nandrolone-d3 is the androgen signaling pathway . This pathway is responsible for the expression of genes that regulate the development and maintenance of male sexual characteristics . By acting as an agonist to the androgen receptor, Nandrolone-d3 can influence the activity of this pathway and its downstream effects .

Result of Action

The molecular and cellular effects of Nandrolone-d3’s action are primarily related to its influence on the androgen receptor and the subsequent activation of the androgen signaling pathway . This can lead to the expression of genes that regulate male sexual characteristics . The specific molecular and cellular effects can vary depending on the tissue and the specific genes that are expressed .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Nandrolone-d3 typically involves multiple steps, including the introduction of deuterium atoms. One common method is the catalytic hydrogenation of a precursor molecule in the presence of deuterium gas. This process requires specific catalysts and reaction conditions to ensure the selective incorporation of deuterium.

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation processes. The use of specialized reactors and catalysts is essential to achieve high yields and purity. Additionally, the control of reaction parameters such as temperature, pressure, and reaction time is crucial for the efficient production of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

Nandrolone-d3 can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.

Reduction: The compound can be reduced to form different stereoisomers.

Substitution: The deuterium atoms can be replaced with other substituents under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may require specific catalysts or conditions to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while reduction can produce various stereoisomers.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other deuterated steroids and cyclopenta[a]phenanthrene derivatives. Examples include deuterated testosterone and deuterated estradiol, which share similar structural features and isotopic modifications.

Uniqueness

The uniqueness of Nandrolone-d3 lies in its specific stereochemistry and the selective incorporation of deuterium atoms. These features provide distinct advantages in various scientific and industrial applications, making it a valuable compound for research and development.

Eigenschaften

IUPAC Name |

(8R,9S,10R,13S,14S,17S)-16,16,17-trideuterio-17-hydroxy-13-methyl-2,6,7,8,9,10,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h10,13-17,20H,2-9H2,1H3/t13-,14+,15+,16-,17-,18-/m0/s1/i7D2,17D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPAGDVCDWIYMMC-UEEMPIPESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CCC4=CC(=O)CC[C@H]34)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20858161 | |

| Record name | (17beta)-17-Hydroxyestr-4-en-3-one-16,16,17-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120813-22-1 | |

| Record name | (17beta)-17-Hydroxyestr-4-en-3-one-16,16,17-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

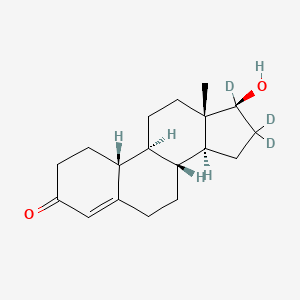

Q1: What types of samples and matrices have been analyzed using Nandrolone-d3 as an internal standard?

A1: Research demonstrates the use of Nandrolone-d3 in analyzing various complex matrices, including:

- Fishery Products: Nandrolone-d3 has been used to quantify Testosterone Propionate residues in fish and shrimp muscle tissue. [, ]

- Infant Formula: The compound has been successfully applied to determine Estradiol Benzoate residues in infant formula milk powder. []

- Hair Samples: Nandrolone-d3 has proven valuable in quantifying Nandrolone, Testosterone, and their esters in both rat and human hair samples. [, ]

Q2: What are the reported limits of detection and quantification for analytical methods utilizing Nandrolone-d3 as an internal standard?

A2: Reported limits of detection and quantification vary depending on the specific analyte, sample matrix, and analytical method used. For instance:

- Testosterone Propionate in Fishery Products: Using Gas Chromatography-Mass Spectrometry (GC-MS), a limit of quantitation (LOQ) of 1.0 μg/kg was achieved. [] A High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method demonstrated a LOQ of 0.5 μg/kg. []

- Estradiol Benzoate in Infant Formula: A Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method achieved a LOQ of 0.95 μg/kg. []

- Nandrolone and Testosterone in Hair: Using GC-MS, a LOQ of 50 pg/mg for Nandrolone and Testosterone was achieved. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Methoxy-3,4-dihydro-1H-benzo[c]azepin-5(2H)-one hydrochloride](/img/structure/B1512218.png)

![2,6-Dibromoimidazo[1,2-b]pyridazine](/img/structure/B1512224.png)

![tert-Butyl (5-nitrobenzo[d]isoxazol-3-yl)carbamate](/img/structure/B1512236.png)

![Ammonium [(2R,5S)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolan-2-yl]methyl hydrogen phosphate](/img/structure/B1512240.png)